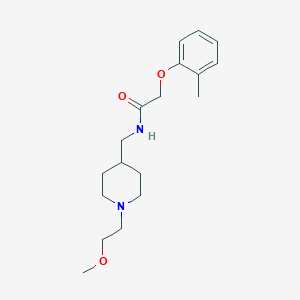
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, with the CAS number 953991-93-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is C18H28N2O3 and its molecular weight is approximately 320.4 g/mol . This compound is primarily used in research settings, particularly in studies related to cancer treatment and other therapeutic applications.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, such as Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication; its overexpression can lead to cancerous cell proliferation. Inhibition of PLK4 can block this process, making it a target for cancer therapies .
Case Studies and Research Findings
- Inhibition of PLK4 : In studies involving various cancer cell lines, the inhibition of PLK4 has shown promising results in reducing cell proliferation rates. For instance, centrinone, a known PLK4 inhibitor, was able to induce centrosome loss in cancer cells, leading to cell cycle arrest in certain conditions .
- Potential for Cancer Treatment : The compound has been evaluated for its effectiveness against various types of cancers, including those with mutations in the p53 gene. Research suggests that compounds targeting PLK4 may enhance the efficacy of existing cancer treatments by stabilizing p53 and inducing cell cycle arrest in malignant cells .
- Cell Line Studies : Specific studies have demonstrated that the administration of PLK4 inhibitors can alter the behavior of cancer cells with different genetic backgrounds. For example, RPE1 cells (which possess an intact p53 pathway) showed significant changes in proliferation rates when subjected to PLK4 inhibition, highlighting the importance of genetic context in therapeutic responses .
Summary of Biological Activities
| Activity | Description |
|---|---|
| PLK4 Inhibition | Reduces centriole duplication and cell proliferation in cancer cells |
| Cancer Treatment Potential | May stabilize p53 and enhance effectiveness against mutant p53 cancers |
| Cell Line Responsiveness | Varies based on genetic background; specific responses observed in RPE1 cells |
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15-5-3-4-6-17(15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFWDUHIPQCXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













